8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C). The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the oxazine ring .
Industrial Production Methods
The use of green chemistry principles, such as catalyst-free and mild reaction conditions, can be advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine: Lacks the amino group, making it less reactive in certain chemical reactions.
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a bromine atom instead of an amino group, leading to different reactivity and applications.
Uniqueness
8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1,4-benzoxazin-8-amine |
InChI |
InChI=1S/C10H14N2O/c1-10(2)6-13-9-7(11)4-3-5-8(9)12-10/h3-5,12H,6,11H2,1-2H3 |
InChI Key |
CKCYJOLQPDSFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C=CC=C2N1)N)C |
Origin of Product |
United States |
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